9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds that have shown therapeutic interest . They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N, N-dimethylformamide thionyl chloride .
Molecular Structure Analysis
The molecular structure of similar compounds depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .
Chemical Reactions Analysis
The Mannich reactions of uracil and 6-methyluracil with homoveratrylamine and 1-aryltetrahydroisoquinolines in EtOH and dioxane were studied . In addition to the usual products, 5-[(2-Hydroxymethyl)-4,5-dimethoxyphenylethylamino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione was formed in EtOH .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 5-[(1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolyl)-2-methyl]pyrimidine-2,4(1H,3H)-dione has a melting point of 235–236°C (EtOH), and an Rf value of 0.47 (system III) .
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to "9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" focuses on the synthesis of novel chemical entities. For instance, Ondrej et al. (1995) describe the creation of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones through a multi-step synthesis, highlighting methods for constructing complex purine derivatives with potential biological activity (Ondrej et al., 1995). These syntheses explore the chemical space around purine-based compounds, suggesting avenues for the creation of novel molecules with varied biological functions.
Photophysical Properties and Applications
Another aspect of research related to compounds like "this compound" is the study of their photophysical properties. For example, Han Yan et al. (2017) synthesized and characterized pyrimidine-phthalimide derivatives, showcasing their potential as pH sensors due to dramatic color changes upon protonation. These compounds exhibited solid-state fluorescence and solvatochromism, which could be tuned by molecular design, opening pathways for their use in optical materials and sensors (Han Yan et al., 2017).
Biological Activity and Potential Therapeutic Applications
While direct information on the biological activity of "this compound" was not found, studies on similar compounds indicate the interest in discovering therapeutic potentials. For instance, Naveen Mulakayala et al. (2012) explored the synthesis of 1,8-dioxo-octahydroxanthenes, revealing some compounds' anticancer properties in vitro. The structure-activity relationship of these molecules could provide insights into designing new anticancer agents with improved efficacy and selectivity (Naveen Mulakayala et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-6-9-24-19(27)17-18(23(3)21(24)28)22-20-25(11-13(2)12-26(17)20)15-10-14(29-4)7-8-16(15)30-5/h6-8,10,13H,1,9,11-12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQDAFTYXZOWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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